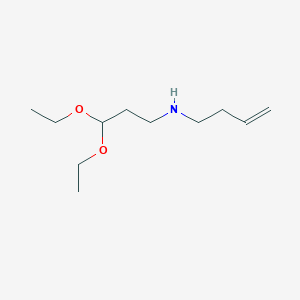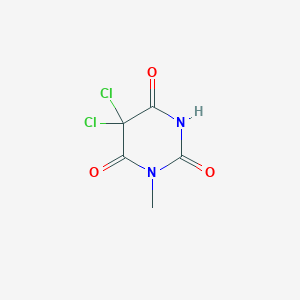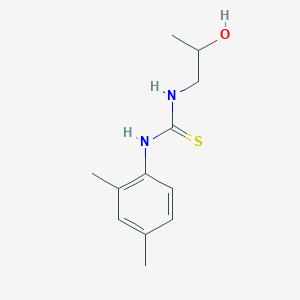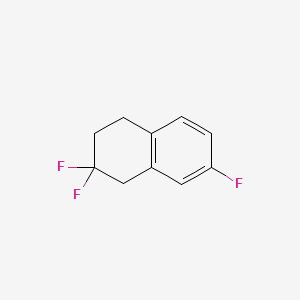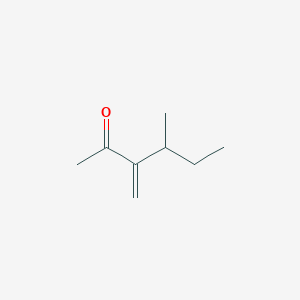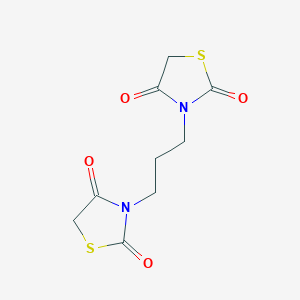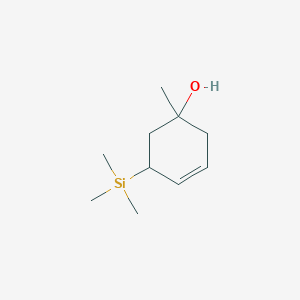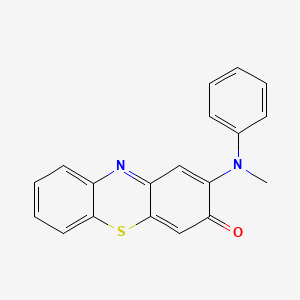
3H-Phenothiazin-3-one, 2-(methylphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phenothiazin-3-one, 2-(methylphenylamino)- is a member of the phenothiazine family, which is known for its diverse therapeutic applications. These compounds are widely used in the treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . They also exhibit antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-phenothiazin-3-one derivatives typically involves a multi-step process. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution . The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone . This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone . Finally, the target compound is obtained by refluxing this intermediate with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate .
Industrial Production Methods
Industrial production methods for 3H-phenothiazin-3-one derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Phenothiazin-3-one, 2-(methylphenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides from oxidation reactions and various substituted phenothiazine derivatives from substitution reactions .
Applications De Recherche Scientifique
3H-Phenothiazin-3-one, 2-(methylphenylamino)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-phenothiazin-3-one, 2-(methylphenylamino)- involves its role as a photocatalyst. When exposed to blue LED light, it facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides using molecular oxygen as the oxidant . This process is highly efficient and selective, making it a valuable tool in green chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic and antihistaminic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness
3H-Phenothiazin-3-one, 2-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct photocatalytic properties. This makes it particularly useful in the oxidation of sulfides to sulfoxides, a reaction not commonly catalyzed by other phenothiazine derivatives .
Propriétés
Numéro CAS |
55847-59-1 |
|---|---|
Formule moléculaire |
C19H14N2OS |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-(N-methylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C19H14N2OS/c1-21(13-7-3-2-4-8-13)16-11-15-19(12-17(16)22)23-18-10-6-5-9-14(18)20-15/h2-12H,1H3 |
Clé InChI |
QIOXHHNXHRDBOQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC3=NC4=CC=CC=C4SC3=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



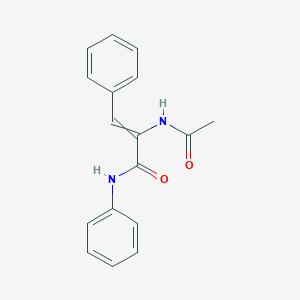
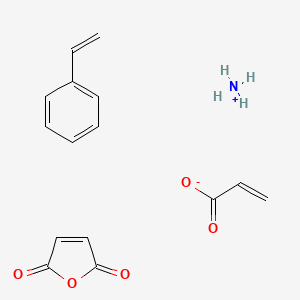
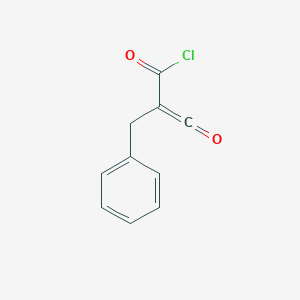
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
